

An In-depth Technical Guide to the Physicochemical Properties of Methyl Cedryl Ketone

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B1614869

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Abstract

Methyl Cedryl Ketone (MCK), a synthetic alicyclic ketone, is a prominent ingredient in the fragrance industry, valued for its persistent woody and amber notes. While its olfactory properties are well-documented, a comprehensive understanding of its physicochemical characteristics is essential for its application in diverse formulations, ensuring quality, stability, and safety. This technical guide provides an in-depth overview of the core physicochemical properties of **Methyl Cedryl Ketone**, including its chemical identity, and physical and spectral characteristics. Detailed experimental protocols for the determination of these properties are also presented to aid researchers in quality control and further studies.

Chemical Identity

Methyl Cedryl Ketone is chemically known as 1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one.[1] It is also recognized by several synonyms, the most common being Acetyl Cedrene and the commercial name Vertofix. [2]

Identifier	Value
Chemical Name	1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one[1]
Synonyms	Acetyl Cedrene, Vertofix, Lignofix, Methyl cedrylone, MCK[2]
CAS Number	32388-55-9[1][2]
Molecular Formula	C ₁₇ H ₂₆ O[2]
Molecular Weight	246.39 g/mol [2][3]
Chemical Structure	(See Figure 1)

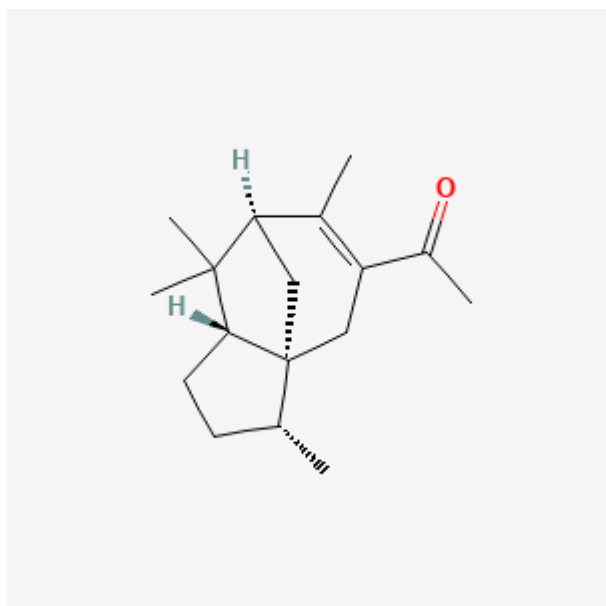


Figure 1. Chemical Structure of **Methyl Cedryl**

Ketone.

Physicochemical Data

The physicochemical properties of **Methyl Cedryl Ketone** are summarized in the tables below. These parameters are crucial for predicting its behavior in various solvents and formulations, as well as for safety and handling considerations.

Physical Properties

Property	Value	Reference
Appearance	Pale yellow to brown liquid	[2]
Odor	Woody, amber	[2]
Boiling Point	272 °C at 760 mmHg	[3][4][5]
Melting Point	Not available	[5]
Density	0.997 g/mL at 25 °C	[3][4]
Refractive Index	n _{20/D} 1.516	[3][4]
Flash Point	> 100 °C	[1][3]
Vapor Pressure	~0.000532 mmHg at 25°C	
Solubility	Insoluble in water; Soluble in alcohol and paraffin oil.[4]	

Spectral Data

While detailed spectral data is not widely published in open literature, general characteristics for ketones can be expected. PubChem lists a GC-MS spectrum for **Methyl Cedryl Ketone**, which can be a valuable resource for identification.[6]

Spectral Data Type	Expected Characteristics
Infrared (IR) Spectroscopy	A strong absorption band characteristic of a carbonyl (C=O) group in a ketone, typically in the range of 1700-1725 cm^{-1} .
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy	Signals corresponding to the various protons in the complex alicyclic structure. Protons alpha to the carbonyl group would be expected to appear in the δ 2.0-2.5 ppm region.
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	A signal for the carbonyl carbon in the downfield region of the spectrum (typically δ 190-220 ppm), along with signals for the other carbon atoms in the molecule.
Mass Spectrometry (MS)	A molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of its structure.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of a liquid organic compound like **Methyl Cedryl Ketone**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

- A small quantity of **Methyl Cedryl Ketone** is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
- The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

- The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Methodology:

- A clean, dry pycnometer (a small glass flask of known volume) is weighed empty.
- The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.
- The pycnometer is emptied, dried, and then filled with **Methyl Cedryl Ketone**.
- The pycnometer is weighed again to determine the mass of the **Methyl Cedryl Ketone**.
- The density is calculated by dividing the mass of the **Methyl Cedryl Ketone** by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

- The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
- A few drops of **Methyl Cedryl Ketone** are placed on the surface of the lower prism.

- The prisms are closed and locked.
- The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
- The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.
- The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Pensky-Martens Closed-Cup Tester)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology:

- The sample cup of a Pensky-Martens closed-cup tester is filled with **Methyl Cedryl Ketone** to the marked level.
- The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
- At regular temperature intervals, an ignition source is directed into the cup's opening.
- The flash point is the lowest temperature at which the vapors of the sample ignite.

Determination of Water Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

- A known volume of distilled water (e.g., 10 mL) is placed in a test tube.
- A small, measured amount of **Methyl Cedryl Ketone** (e.g., 0.1 mL) is added to the test tube.
- The test tube is stoppered and shaken vigorously for a set period.

- The mixture is allowed to stand and observed for the presence of two distinct layers or a homogenous solution. The insolubility of **Methyl Cedryl Ketone** in water would be confirmed by the presence of two phases.

Spectroscopic Analysis

3.6.1. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- The ATR crystal is cleaned with a suitable solvent.
- A background spectrum of the clean, empty crystal is recorded.
- A small drop of **Methyl Cedryl Ketone** is placed on the ATR crystal.
- The spectrum of the sample is recorded over the desired wavenumber range (e.g., 4000-400 cm^{-1}).

3.6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

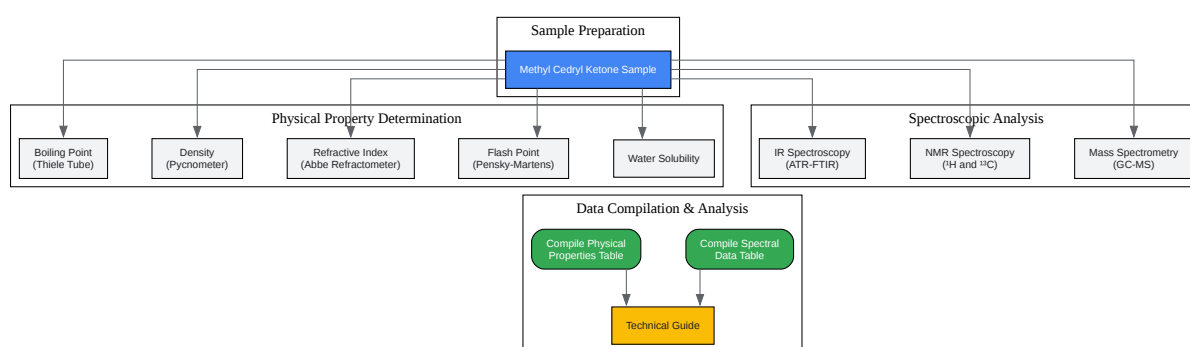
- A small amount of **Methyl Cedryl Ketone** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- ^1H and ^{13}C NMR spectra are acquired using appropriate pulse sequences and parameters.

3.6.3. Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

- A dilute solution of **Methyl Cedryl Ketone** in a volatile solvent is prepared.
- The solution is injected into the gas chromatograph, which separates the components of the sample.
- The separated components are introduced into the mass spectrometer.
- The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.^[8]

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the physicochemical characterization of **Methyl Cedryl Ketone**.



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